

# Spectroscopic Analysis of 2,3-Dichloro-5nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-5-nitrobenzaldehyde

Cat. No.: B3294610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,3-Dichloro-5-nitrobenzaldehyde** (C<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>NO<sub>3</sub>), a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of structurally related molecules. The methodologies and expected data are detailed to assist researchers in the characterization of this and similar compounds.

## **Chemical Structure and Properties**

**2,3-Dichloro-5-nitrobenzaldehyde** possesses a benzaldehyde core with two chlorine atoms at positions 2 and 3, and a nitro group at position 5. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties.

Molecular Formula: C<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>NO<sub>3</sub>[1] Molecular Weight: 220.01 g/mol [1] IUPAC Name: **2,3-dichloro-5-nitrobenzaldehyde**[1]

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2,3-Dichloro-5- nitrobenzaldehyde** based on the analysis of related compounds, including various chloro- and nitro-substituted benzaldehydes.



Table 1: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1 - 10.5	Singlet	-	Aldehyde proton (- CHO)
~8.5 - 8.8	Doublet	~2-3	Aromatic proton (H-6)
~8.2 - 8.4	Doublet	~2-3	Aromatic proton (H-4)

Rationale: The aldehyde proton is expected to be significantly deshielded. The aromatic protons will appear as doublets due to meta-coupling, with their chemical shifts influenced by the electron-withdrawing nitro and chloro groups.

Table 2: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~185 - 190	Aldehyde carbon (C=O)
~148 - 152	Aromatic carbon (C-5, attached to NO <sub>2</sub> )
~135 - 140	Aromatic carbon (C-1, attached to CHO)
~133 - 138	Aromatic carbon (C-2, attached to CI)
~130 - 135	Aromatic carbon (C-3, attached to CI)
~125 - 130	Aromatic carbon (C-6)
~120 - 125	Aromatic carbon (C-4)

Rationale: The carbonyl carbon is the most deshielded. The carbons attached to the electronegative substituents (NO<sub>2</sub> and Cl) will also have higher chemical shifts. The remaining aromatic carbons will be influenced by the overall electronic environment of the ring.

#### Table 3: Predicted FT-IR Data (KBr Pellet)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2900 - 2800	Weak	Aldehyde C-H stretch
~1710 - 1690	Strong	Aldehyde C=O stretch[2]
~1600 - 1580	Medium	Aromatic C=C stretch
~1540 - 1520	Strong	Asymmetric NO <sub>2</sub> stretch
~1350 - 1330	Strong	Symmetric NO <sub>2</sub> stretch
~850 - 800	Strong	C-Cl stretch
~800 - 700	Strong	Aromatic C-H out-of-plane bend

Rationale: The characteristic peaks for the aldehyde (C=O and C-H stretches) and the nitro group (asymmetric and symmetric stretches) are expected to be prominent. The C-Cl stretches and aromatic ring vibrations will also be present.

**Table 4: Predicted UV-Vis Data (in Ethanol)** 

λmax (nm)	Molar Absorptivity (ε, M <sup>-1</sup> cm <sup>-1</sup> )	Transition
~250 - 260	High	$\pi \to \pi$
~300 - 320	Low to Medium	n → π

Rationale: Substituted benzaldehydes typically show a strong  $\pi \to \pi$  transition and a weaker n  $\to \pi^*$  transition. The presence of the nitro and chloro groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.[3]\*

# **Table 5: Predicted Mass Spectrometry Data (Electron Ionization)**



m/z	Relative Intensity	Assignment
220/222/224	High	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for 2 Cl)
219/221/223	Medium	[M-H]+
190/192/194	Medium	[M-NO] <sup>+</sup>
174/176	Medium	[M-NO <sub>2</sub> ]+
146/148	High	[M-NO <sub>2</sub> -CO] <sup>+</sup>

Rationale: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation is expected to involve the loss of the aldehyde proton, the nitro group, and carbon monoxide.

#### **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **2,3-Dichloro-5-nitrobenzaldehyde**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Data Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Data Acquisition:



- Pulse Program: Proton-decoupled sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Wavelength Range: 200-800 nm.



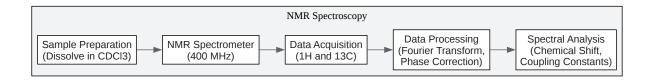
- Scan Speed: Medium.
- Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

#### Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: 50-500 m/z.
  - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

#### **Visualization of Experimental Workflow**

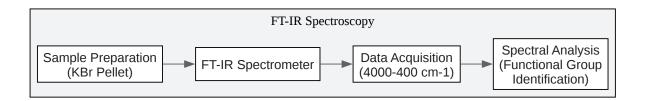
The following diagrams illustrate the general workflows for the spectroscopic analyses described.

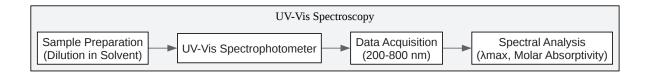


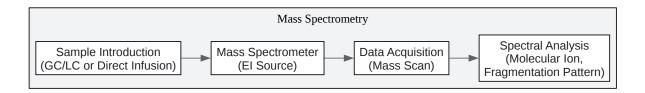
Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2,3-Dichloro-5-nitrobenzaldehyde | C7H3Cl2NO3 | CID 18767162 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dichloro-5nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3294610#spectroscopic-analysis-of-2-3-dichloro-5-nitrobenzaldehyde]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com